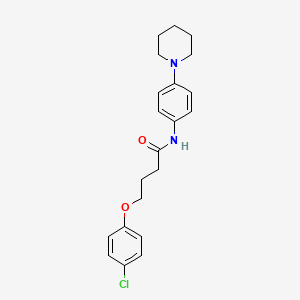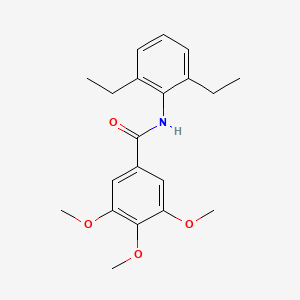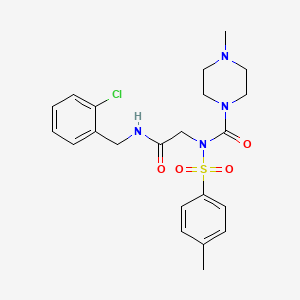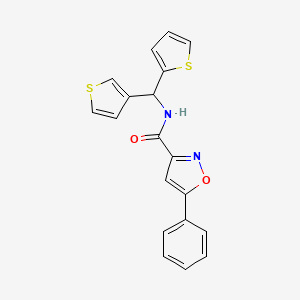![molecular formula C19H19N5O2S B2402962 2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 840518-72-1](/img/structure/B2402962.png)
2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolo[3,2-b]quinoxaline derivative. Pyrroloquinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-amino, methoxyethyl, thiophen-2-ylmethyl, and carboxamide groups may confer specific properties to this compound, but without specific studies, it’s hard to predict its exact characteristics or potential uses .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrroloquinoxaline core, which is a fused ring system containing two nitrogen atoms. It also has a 2-amino group, a 2-methoxyethyl group, and a thiophen-2-ylmethyl group attached to the core. The carboxamide group is attached at the 3-position of the pyrroloquinoxaline core .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of several polar functional groups .科学的研究の応用
Polymorphic Modifications for Hypertension Remedies
The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried compound, exhibits strong diuretic properties and is a potential new remedy for hypertension. Polymorphic modifications of this compound have been discovered, providing insights into its crystal packing and molecular interactions, which are crucial for drug formulation and efficacy (Shishkina et al., 2018).
Antitubercular Agents
Compounds containing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline with amino carbinols, structurally similar to the queried compound, have been designed and synthesized as potential antitubercular agents. These molecules have shown in vitro activity against Mycobacterium tuberculosis, highlighting their potential role in combating tuberculosis (Karkara et al., 2020).
Antiproliferative Activity in Cancer Research
Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, which are structurally related to the queried compound, have been synthesized and tested for antiproliferative activity against various cancer cell lines. These compounds showed significant activity, especially against melanoma and breast cancer cell lines, indicating their potential as cancer therapeutics (Hung et al., 2014).
Development of Novel Inhibitors
A series of 3-quinoline carboxamides, similar to the queried compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research demonstrates the compound's potential as a tool for probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Reactivity in Chemical Synthesis
The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, structurally related to the queried compound, have been studied. The research focuses on the compound's ability to undergo various electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov et al., 2020).
作用機序
特性
IUPAC Name |
2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-26-9-8-24-17(20)15(19(25)21-11-12-5-4-10-27-12)16-18(24)23-14-7-3-2-6-13(14)22-16/h2-7,10H,8-9,11,20H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDFOGUMBHOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)
![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)



![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

